molecular formula C18H17ClN4O B2356804 2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448036-86-9

2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2356804
CAS No.: 1448036-86-9
M. Wt: 340.81
InChI Key: WSJGOIHKNSEROV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
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Scientific Research Applications

Polyazanaphthalenes Synthesis The compound has been explored in the synthesis of various polyazanaphthalenes, demonstrating its versatility in producing diverse heterocyclic compounds such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others through reactions with different reagents. This showcases its potential in creating novel organic materials with specific chemical properties (Harb et al., 1989).

Coordination Complexes and Antioxidant Activity Studies have also focused on synthesizing coordination complexes constructed from pyrazole-acetamide derivatives, which exhibit significant antioxidant activity. These complexes have been characterized extensively and their solid-state structures determined, highlighting their potential in medicinal chemistry and as bioactive compounds (Chkirate et al., 2019).

Catalysis in Asymmetric Transfer Hydrogenation The compound has been utilized in catalysis, particularly in the asymmetric transfer hydrogenation of ketones, using complexes derived from it. This demonstrates its role in facilitating chemical transformations, which is crucial in the synthesis of pharmaceuticals and fine chemicals (Magubane et al., 2017).

Corrosion Inhibition Research into the synthesis and evaluation of acetamide derivatives, including those related to the compound , has shown promising results in corrosion inhibition. These studies are essential for developing new materials that protect metals from corrosive environments, with applications in industrial maintenance and preservation (Yıldırım & Cetin, 2008).

Oxidation Reactivity The oxidation reactivity of related acetamide compounds has been explored, providing insights into their chemical behavior under oxidative conditions. This research is fundamental in understanding the stability and reactivity of such compounds, which can be applied in developing oxidation-resistant materials or in oxidative chemical synthesis (Pailloux et al., 2007).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)13-18(24)21-10-12-23-11-8-17(22-23)16-7-3-4-9-20-16/h1-9,11H,10,12-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJGOIHKNSEROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.